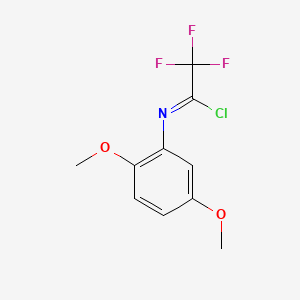
N-(2,5-Dimethoxyphenyl)-2,2,2-trifluoroacetimidoyl Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-Dimethoxyphenyl)-2,2,2-trifluoroacetimidoyl Chloride is an organic compound that belongs to the class of trifluoroacetimidoyl chlorides. This compound is characterized by the presence of a trifluoromethyl group attached to an imidoyl chloride moiety, along with a 2,5-dimethoxyphenyl group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dimethoxyphenyl)-2,2,2-trifluoroacetimidoyl Chloride typically involves the reaction of 2,5-dimethoxyaniline with trifluoroacetic anhydride and phosphorus pentachloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the imidoyl chloride. The general reaction scheme is as follows:
Step 1: 2,5-Dimethoxyaniline reacts with trifluoroacetic anhydride to form N-(2,5-dimethoxyphenyl)-2,2,2-trifluoroacetamide.
Step 2: The trifluoroacetamide is then treated with phosphorus pentachloride to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-Dimethoxyphenyl)-2,2,2-trifluoroacetimidoyl Chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The imidoyl chloride group is highly reactive towards nucleophiles, leading to the formation of substituted products.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic substitution with an amine would yield an N-substituted product, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-(2,5-Dimethoxyphenyl)-2,2,2-trifluoroacetimidoyl Chloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create complex molecules.
Biology: The compound can be used to modify biomolecules for studying their functions and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,5-Dimethoxyphenyl)-2,2,2-trifluoroacetimidoyl Chloride involves its reactivity towards nucleophiles. The imidoyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various substituted products, depending on the nucleophile used. The molecular targets and pathways involved in its reactions are primarily determined by the nature of the nucleophile and the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-Dimethoxyphenyl)-2,2,2-trifluoroacetamide: This compound is a precursor in the synthesis of N-(2,5-Dimethoxyphenyl)-2,2,2-trifluoroacetimidoyl Chloride.
2,5-Dimethoxyaniline: A starting material in the synthesis of the compound.
Trifluoroacetic Anhydride: Used in the initial step of the synthesis.
Uniqueness
This compound is unique due to its highly reactive imidoyl chloride group, which allows it to participate in a wide range of chemical reactions. This reactivity makes it a valuable intermediate in organic synthesis and scientific research.
Properties
Molecular Formula |
C10H9ClF3NO2 |
|---|---|
Molecular Weight |
267.63 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2,2,2-trifluoroethanimidoyl chloride |
InChI |
InChI=1S/C10H9ClF3NO2/c1-16-6-3-4-8(17-2)7(5-6)15-9(11)10(12,13)14/h3-5H,1-2H3 |
InChI Key |
FXPPVNHFFDTDPW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N=C(C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


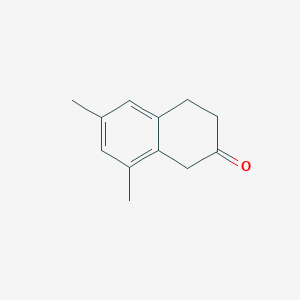
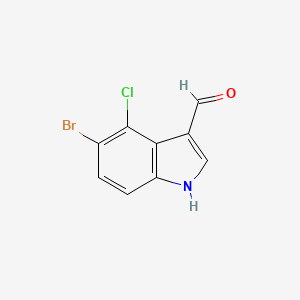
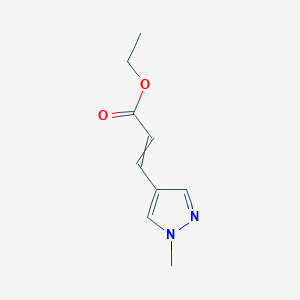
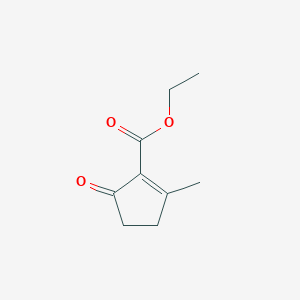
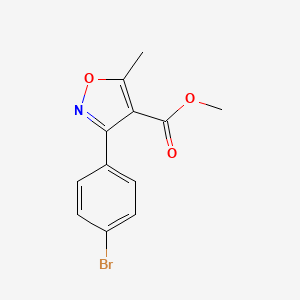
![7-Methoxy-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13680149.png)
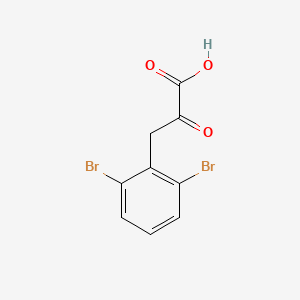



![3-(Trifluoromethyl)furo[3,4-c]pyridin-1(3H)-one](/img/structure/B13680191.png)
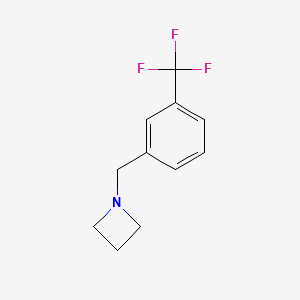
![5,7-Dichloro-3-ethyl-2-methylpyrazolo[1,5-A]pyrimidine](/img/structure/B13680198.png)

